3-(2-Methoxyphenyl)prop-2-YN-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C10H11NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,8,11H2,1H3 |
InChI Key |
ZCULBZXHNKNODR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C#CCN |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiles of 3 2 Methoxyphenyl Prop 2 Yn 1 Amine Derivatives
Cyclization Reactions
Cyclization reactions are a cornerstone of the chemical transformations involving 2-alkynylaniline derivatives like 3-(2-methoxyphenyl)prop-2-yn-1-amine. These intramolecular processes provide efficient pathways to construct complex heterocyclic systems, which are prevalent in medicinal and materials chemistry. rsc.org
Intramolecular Hydroamidation and Related Cyclizations
Intramolecular hydroamidation of propargylic ureas, which can be synthesized from propargylamine (B41283) precursors, serves as an efficient method for creating five-membered cyclic ureas. acs.org For instance, ureas derived from this compound can undergo base-catalyzed intramolecular hydroamidation. The phosphazene base BEMP has been shown to be a highly effective organo-catalyst for this transformation, achieving excellent chemo- and regioselectivity for the 5-exo-dig cyclization pathway to yield imidazolidin-2-ones. acs.org DFT studies suggest that for the formation of unsaturated imidazol-2-ones, the reaction likely proceeds through a base-mediated isomerization of the propargylic urea (B33335) to an allenamide intermediate, followed by cyclization. acs.org This methodology allows for the one-pot synthesis of these heterocycles directly from the parent propargylamine and an isocyanate. acs.org
Similarly, palladium-catalyzed intramolecular hydroamidation of ortho-alkynyl-N-arylbenzamides demonstrates a pathway for creating complex fused heterocyclic systems. mdpi.com This type of transformation highlights how amide derivatives of the core structure can be cyclized to form polycyclic products.
Formation of Nitrogen-Containing Heterocyclic Compounds (e.g., pyrroles, quinolines, oxazolidinones, imidazolones, pyrrolidines)
The structural framework of this compound is a versatile precursor for a variety of nitrogen-containing heterocycles. rsc.org
Quinolines: The synthesis of quinolines from N-(2-alkynyl)aniline substrates is a well-established transformation, typically proceeding through a 6-endo-dig cyclization. nih.gov This can be achieved using various electrophilic reagents or metal catalysts. nih.govnih.gov For example, molecular iodine can catalyze the cyclization of N-aryl-2-alkynylanilines to form indole (B1671886) structures, but when the aniline (B41778) nitrogen is part of the cyclizing system, quinoline (B57606) synthesis becomes a dominant pathway. nih.govacs.org Copper-catalyzed cyclization of 2-alkynylanilines has also been developed to produce functionalized quinolines, such as 2-haloalkoxy-3-alkyl(aryl)quinolines. acs.org
Pyrroles: While the direct cyclization of this compound to a simple pyrrole (B145914) is less common, related structures can be used to form fused pyrrole systems. Amine-directed Pd(II)-catalyzed C-H activation followed by intramolecular amination of related enaminonitriles can lead to multisubstituted indoles and heterofused pyrroles. acs.org General methods for pyrrole synthesis often involve the condensation of amines with 1,4-dicarbonyl compounds (the Paal-Knorr synthesis) or multicomponent reactions involving alkynes, aldehydes, and amines. organic-chemistry.orgresearchgate.net
Oxazolidinones: As a propargylamine, derivatives of this compound can react with carbon dioxide to form oxazolidinones. researchgate.netnih.gov This transformation can be catalyzed by various transition metals, including silver and copper. organic-chemistry.org The reaction proceeds via nucleophilic attack of the nitrogen atom on CO2, followed by an intramolecular attack by the resulting carbamate's oxygen onto the alkyne, leading to a five-membered heterocycle. researchgate.netnih.gov
Imidazolones: The synthesis of imidazolones can be achieved through the cycloisomerization of propargylic ureas. acs.org These precursor ureas are readily formed by reacting the parent amine with an isocyanate. acs.org The subsequent cyclization can be promoted by strong bases or catalyzed by silver or gold complexes, often under mild conditions. acs.orgacs.org
Pyrrolidines: Pyrrolidine (B122466) rings can be synthesized through various methods, including the N-heterocyclization of primary amines with diols catalyzed by iridium complexes or through intramolecular C-H amination catalyzed by copper. organic-chemistry.org For derivatives of this compound, transformations that reduce the alkyne and facilitate a subsequent cyclization, such as a radical-mediated cycloaddition, could yield pyrrolidine structures. organic-chemistry.org
| Heterocycle | Precursor/Key Reagent(s) | General Reaction Type |
| Quinoline | N-acyl or N-sulfonyl-2-alkynylaniline / I₂, ICl, PhSeBr | Electrophilic Cyclization (6-endo-dig) |
| Pyrrole | Amine + 1,4-dicarbonyl compound | Paal-Knorr Condensation |
| Oxazolidinone | Propargylamine + CO₂ | Carboxylative Cyclization |
| Imidazolone | Propargylic urea (from amine + isocyanate) | Base- or Metal-Catalyzed Cycloisomerization |
| Pyrrolidine | Amino-diol / Iridium catalyst | Borrowing Hydrogen Annulation |
Electrophilic Cyclizations
Electrophilic cyclization is a powerful strategy for converting 2-alkynylaniline derivatives into functionalized heterocycles, particularly quinolines. nih.govacs.org This reaction is initiated by the coordination of an electrophile (E⁺) to the carbon-carbon triple bond, which activates it toward nucleophilic attack. acs.org A variety of electrophiles, including iodine (I₂), iodine monochloride (ICl), bromine (Br₂), and phenylselenyl bromide (PhSeBr), have been successfully employed. nih.gov
The proposed mechanism involves the formation of a cyclic intermediate, such as an iodonium (B1229267) ion, from the reaction between the alkyne and the electrophile. acs.orgacs.org This is followed by an intramolecular nucleophilic attack from the aniline aromatic ring onto the activated alkyne in a 6-endo-dig fashion. The resulting dihydroquinoline intermediate is then oxidized to the aromatic quinoline product, often by the excess electrophile present in the reaction mixture or upon exposure to air during workup. acs.orgacs.org This method allows for the direct installation of a halogen or a selenium moiety at the 3-position of the quinoline ring, providing a handle for further synthetic elaboration. acs.org
Table of Electrophilic Cyclization for Quinolines Synthesis Based on reactions of N-(2-alkynyl)anilines.
| Entry | Substrate (N-alkynyl aniline) | Electrophile | Conditions | Product | Yield (%) | Reference(s) |
| 1 | N-(3-Phenyl-2-propynyl)aniline | I₂ | NaHCO₃, CH₃CN, rt | 3-Iodo-4-phenylquinoline | 95 | acs.orgacs.org |
| 2 | N-(2-Heptynyl)aniline | I₂ | NaHCO₃, CH₃CN, rt | 4-Butyl-3-iodoquinoline | 43 | nih.gov |
| 3 | N-(3-Phenyl-2-propynyl)aniline | ICl | NaHCO₃, CH₃CN, rt | 3-Iodo-4-phenylquinoline | 91 | acs.orgacs.org |
| 4 | N-(3-Phenyl-2-propynyl)aniline | PhSeBr | NaHCO₃, CH₃CN, rt | 4-Phenyl-3-(phenylselanyl)quinoline | 96 | acs.orgacs.org |
| 5 | N-(3-p-Tolyl-2-propynyl)aniline | I₂ | NaHCO₃, CH₃CN, rt | 3-Iodo-4-(p-tolyl)quinoline | 96 | acs.org |
Coupling Reactions Involving the Propargylic Moiety
The terminal alkyne of this compound is a key functional group for carbon-carbon bond formation through various coupling reactions.
Cross-Coupling Reactions (e.g., Sonogashira-type, C-H activation)
Sonogashira Coupling: The Sonogashira reaction is a robust and widely used method for forming C(sp²)-C(sp) bonds. nih.gov It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of an amine base. organic-chemistry.orglibretexts.orgwikipedia.org this compound, possessing a terminal alkyne, is an ideal substrate for this reaction. It can be coupled with a diverse range of aryl and vinyl halides (or triflates) to append various substituents to the propargylic position. This reaction is highly valued for its mild conditions and tolerance of numerous functional groups. wikipedia.org
C-H Activation: Transition metal-catalyzed C-H activation offers an alternative, atom-economical approach to forming new bonds. rsc.org While often focused on activating C-H bonds in arenes for coupling with alkynes, the reverse is also possible. rsc.org For derivatives of this compound, C-H activation could occur at several positions. For instance, palladium-catalyzed para-selective C-H alkynylation of aniline derivatives has been reported, demonstrating the functionalization of the aniline ring itself. researchgate.net Furthermore, the amino group can act as a directing group to facilitate ortho-C-H activation of the methoxyphenyl ring, leading to cyclization or further functionalization. acs.org
Functionalization of the Alkyne Unit
Beyond cross-coupling, the alkyne unit in this compound is amenable to a wide range of chemical transformations. The electrophilic cyclizations discussed previously are a prime example of intramolecular functionalization. nih.gov Other important reactions include:
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, a highly stable and useful heterocyclic motif.
Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can yield methyl ketones or aldehydes, respectively, providing access to further carbonyl chemistry.
Reduction: The alkyne can be selectively reduced to either a (Z)-alkene (using Lindlar's catalyst), an (E)-alkene (using Na/NH₃), or fully reduced to an alkane through catalytic hydrogenation.
Addition Reactions: Various reagents, including halogens and hydrogen halides, can add across the triple bond to yield di- or mono-haloalkenes.
These functionalization pathways underscore the versatility of the propargylic moiety as a synthetic handle for molecular elaboration.
Reactions at the Amine Functionality
The primary amine group in this compound is a key center of reactivity, primarily due to the nucleophilic character of the nitrogen atom's lone pair of electrons. libretexts.org This functionality allows for a variety of chemical transformations, including alkylation, acylation, and participation in cyclization reactions, making it a versatile building block in organic synthesis. researchgate.netnih.gov
Alkylation and Acylation: As a potent nucleophile, the primary amine readily reacts with electrophilic reagents. libretexts.org Alkylation with alkyl halides typically proceeds via an SN2 mechanism, where the amine displaces a halide leaving group. libretexts.org Depending on the stoichiometry and reaction conditions, this can lead to the formation of secondary amines, tertiary amines, or even quaternary ammonium (B1175870) salts through polyalkylation. libretexts.orgmnstate.edu
Acylation of the amine functionality is a common and predictable transformation. Reaction with acyl chlorides or acid anhydrides in the presence of a base yields stable N-acyl derivatives (amides). Similarly, reaction with sulfonyl chlorides produces sulfonamides. libretexts.org These reactions are often employed to protect the amine group or to introduce new functional moieties into the molecule.
Participation in Heterocycle Synthesis: Propargylamines are widely recognized as valuable precursors for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. researchgate.netnih.gov The amine group can act as an intramolecular nucleophile, attacking the alkyne moiety or another electrophilic center to form rings. It can also serve as a reactive handle in multi-component reactions that construct complex cyclic systems such as pyrroles, oxazoles, and quinolines. researchgate.netsci-hub.se Furthermore, the reaction of the primary amine with aldehydes or ketones can reversibly form imine derivatives (Schiff bases), which are themselves important intermediates in various synthetic pathways. libretexts.org
Rearrangement Processes and Isomerizations
The propargylamine framework is susceptible to several rearrangement and isomerization reactions, which can be triggered by various reagents and catalysts to yield structurally diverse products. thieme-connect.com These transformations often involve the interplay between the amine and the adjacent alkyne functionality.
One significant pathway is the isomerization of the propargylamine into more complex structures like enaminones or 1-azadienes. acs.orgmdpi.com For instance, oxidation of propargylamines with reagents such as m-CPBA can form an intermediate N-oxide, which subsequently undergoes rearrangement to an enaminone, a process believed to proceed through a transient isoxazolinium intermediate. acs.org In the presence of a base, propargylamines can isomerize to form 1-azadienes, which are valuable intermediates for further transformations, such as [4+2] cycloadditions. mdpi.com Some metal catalysts, like In(III), can promote a Meyer–Schuster-type rearrangement, converting propargylamines into enaminone derivatives. thieme-connect.com
Furthermore, palladium-catalyzed reactions of arylpropargylamines are known to induce cyclization and isomerization, providing an efficient route to functionalized quinoline heterocycles. sci-hub.semdpi.com This transformation leverages the unique reactivity of the propargylamine skeleton under transition metal catalysis to construct the fused aromatic system.
Reactivity Influenced by the 2-Methoxyphenyl Moiety
The 2-methoxyphenyl group exerts a profound influence on the reactivity of the entire molecule through a combination of steric, electronic, and neighboring group effects.
The positioning of the methoxy (B1213986) group at the ortho position relative to the propargylamine side chain introduces distinct reactivity patterns. While it can cause some steric hindrance, its most significant role is often as a participating neighboring group. oup.comsmartstartinstitute.com The non-bonding electrons on the methoxy oxygen atom can engage in intramolecular nucleophilic attack, a phenomenon known as neighboring group participation (NGP). oup.comoup.comeurekaselect.com
This participation can dramatically accelerate reaction rates by stabilizing reactive intermediates. For example, in reactions that generate a positive charge on the propargyl side chain, such as the formation of a vinyl cation, the ortho-methoxy group can attack this electrophilic center. oup.comoup.com This leads to the formation of a cyclic oxonium ion intermediate, which is more stable than the open-chain cation. This intramolecular assistance can increase the reaction rate by several orders of magnitude compared to an analogous compound lacking the ortho-methoxy group. oup.com The thermodynamic consequence of NGP is often the formation of a specific, rearranged, or cyclized product, such as a benzofuran (B130515) derivative, which might not be formed in its absence. oup.comoup.com
The methoxy group is a powerful electron-donating group, primarily through a resonance effect (+R). lumenlearning.com The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene (B151609) ring, significantly increasing its electron density. youtube.comlibretexts.org This has two major consequences for the molecule's reactivity.
First, it strongly activates the aromatic ring towards Electrophilic Aromatic Substitution (EAS). The increased nucleophilicity of the ring makes it react much more rapidly with electrophiles than unsubstituted benzene. lumenlearning.com Second, the methoxy group acts as an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to it. youtube.comlibretexts.orglibretexts.org This directing effect is a result of the superior stability of the arenium ion intermediate formed during ortho or para attack. In these cases, a key resonance structure can be drawn where the positive charge is located on the carbon atom directly attached to the methoxy group, allowing the oxygen's lone pair to delocalize the charge and form a stable oxonium ion. youtube.comlibretexts.org This additional resonance stabilization is not possible for meta attack, which therefore proceeds via a higher energy pathway.
| Property | Effect of 2-Methoxy Group | Reason |
| Ring Reactivity | Activating | Increases electron density of the aromatic ring via resonance (+R effect). |
| Directing Effect | ortho, para-director | Stabilizes the arenium ion intermediate through an additional resonance structure involving the oxygen lone pair. |
The presence of three distinct reactive sites—the primary amine, the alkyne, and the activated aromatic ring—makes the control of selectivity a critical aspect of the molecule's chemistry.
Regioselectivity , the preference for reaction at one position over another, is heavily influenced by the electronic properties of the molecule. wikipedia.org In electrophilic aromatic substitution, reactions are regioselectively directed to the ortho and para positions relative to the activating methoxy group. libretexts.org In electrophilic additions to the alkyne, the regioselectivity is governed by the formation of the most stable carbocation intermediate, which would be influenced by the electronic character of the 2-methoxyphenyl ring. libretexts.org
Chemoselectivity , the selective reaction of one functional group in the presence of others, is dictated by the choice of reagents and reaction conditions. rsc.org The high nucleophilicity of the amine makes it the preferential site of attack for acylating and many alkylating agents. libretexts.org Conversely, electrophiles used in Friedel-Crafts reactions would target the electron-rich aromatic ring; however, the basic amine would first react with the Lewis acid catalyst, deactivating the ring and preventing the reaction. byjus.comlibretexts.org Therefore, protection of the amine group is often necessary before performing EAS on the ring. The alkyne functionality can be selectively targeted by specific reagents, such as those used in hydration or hydroboration-oxidation reactions. msu.edu
The interplay of these factors allows for controlled transformations, as summarized in the table below.
| Reagent/Condition | Target Functional Group | Product Type | Controlling Factor |
| Alkyl Halide (e.g., CH₃I) | Amine | Secondary/Tertiary Amine | High nucleophilicity of the amine. |
| Acyl Chloride (e.g., CH₃COCl) | Amine | Amide | High nucleophilicity of the amine. |
| Pd Catalyst, Heat | Alkyne / Aromatic Ring | Quinoline | Transition metal-catalyzed cyclization/isomerization. mdpi.com |
| Electrophile + Lewis Acid (e.g., Br₂/FeBr₃) | Aromatic Ring (if amine is protected) | ortho/para-brominated derivative | Electron-donating effect of the methoxy group. |
| BH₃, then H₂O₂/NaOH | Alkyne | Aldehyde | Hydroboration-oxidation is selective for alkynes. msu.edu |
Theoretical and Computational Studies on 3 2 Methoxyphenyl Prop 2 Yn 1 Amine and Analogous Systems
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for investigating the intricacies of molecular structures and reaction mechanisms. For systems analogous to 3-(2-Methoxyphenyl)prop-2-yn-1-amine, these computational approaches offer a microscopic view of chemical processes.
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation
Density Functional Theory (DFT) calculations are frequently employed to explore the potential energy surfaces of reactions involving arylpropargylamines and similar structures. These studies are crucial for understanding the step-by-step molecular transformations that occur during a chemical reaction. For instance, DFT has been used to investigate the molecular mechanism of reactions between molecules containing similar functional groups, revealing that the most probable reaction pathways can differ from those initially postulated based on experimental outcomes alone. mdpi.com By mapping out the electronic structure changes, DFT can help identify zwitterionic intermediates and other transient species that dictate the course of the reaction. mdpi.com
In the context of cycloaddition reactions, a common pathway for related compounds, DFT methods like B3LYP and ωB97XD have been used to explore the various reactive pathways, including regioselective and stereoselective channels. researchgate.net Such computational studies can successfully predict experimentally observed selectivities by analyzing the transition state structures. researchgate.net The choice of functional and basis set is critical in these calculations to accurately model the system's behavior.
Transition State Analysis and Energy Profiles
A key aspect of understanding reaction mechanisms is the characterization of transition states—the highest energy points along a reaction coordinate. Computational chemistry allows for the precise location of these transient structures and the calculation of their energies. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.
Computational Prediction of Reactivity and Selectivity
Computational models are increasingly used to predict the reactivity and selectivity of organic compounds, reducing the need for extensive experimental screening. nih.gov For covalent compounds, quantum mechanical calculations are employed to evaluate intrinsic reactivity. nih.gov Machine learning models, often trained on data from QM calculations, can further accelerate these predictions. nih.govcmu.edu
In systems similar to this compound, such as propynamides, the electronic effect of substituents on the aromatic ring has a strong correlation with reactivity. nih.gov Electron-withdrawing groups tend to increase reactivity, while electron-donating groups, like the methoxy (B1213986) group in the target molecule, can reduce it. nih.gov This knowledge is valuable for fine-tuning the reactivity of a molecule for a specific application. Global electronic properties, such as the electronic chemical potential and global electrophilicity, are calculated to classify the nature of the reaction and predict the flow of electron density. mdpi.com
| Descriptor | Value (Arbitrary Units) | Implication for Reactivity |
| HOMO-LUMO Gap | Lower | Higher Reactivity |
| Global Electrophilicity | Higher | More Electrophilic |
| Global Nucleophilicity | Higher | More Nucleophilic |
| Dual Descriptor (DD) | Positive/Negative Value | Site of Electrophilic/Nucleophilic Attack |
This interactive table illustrates how different computational descriptors are used to predict the reactivity of a molecule. A lower HOMO-LUMO gap generally indicates higher reactivity. The global electrophilicity and nucleophilicity indices quantify the molecule's ability to accept or donate electrons, respectively. The dual descriptor helps identify specific atomic sites prone to electrophilic or nucleophilic attack. scirp.org
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are used to study the three-dimensional structure and conformational flexibility of molecules. For this compound, the relative orientation of the 2-methoxyphenyl group with respect to the propargylamine (B41283) chain is of particular interest.
Crystal structure analysis of analogous compounds reveals important conformational details. For instance, in a related 2-methoxyphenyl derivative, the methoxy group was found to be slightly tilted from the plane of the benzene (B151609) ring. nih.gov The dihedral angle between the phenyl ring and other parts of the molecule is a key parameter determined in such studies. nih.govnih.gov In similar structures, weak intermolecular interactions, such as C—H⋯O hydrogen bonds, are often observed to link molecules in the crystal lattice. nih.govnih.gov Computational methods can search for low-energy conformers and tautomers, providing a comprehensive picture of the molecule's conformational landscape. cmu.edu
Understanding Electronic Effects and Aromatic Interactions
The electronic properties of this compound are significantly influenced by the interplay between the methoxy group, the phenyl ring, and the propargylamine moiety. The methoxy group is an electron-donating group, which can influence the electron density of the aromatic ring and, consequently, its reactivity in electrophilic aromatic substitution reactions. mdpi.com
Computational studies on related systems have shown that mesomeric (resonance) effects are generally stronger than inductive effects in determining the electronic character of the phenyl ring. mdpi.com The interaction between two conjugated systems, such as the phenyl ring and the alkyne group, can be studied using composite-molecule methods to understand the nature of the electronic excited states. researchgate.net Furthermore, π-conjugated molecules with complex topologies can exhibit unique through-space electronic and magnetic interactions. chemrxiv.org In the solid state, weak π–π stacking interactions can also play a role in stabilizing the crystal packing of aromatic compounds. researchgate.net
Reaction Pathway Analysis and Mechanistic Insights
A comprehensive analysis of potential reaction pathways provides deep mechanistic insights into the chemical behavior of this compound. This class of compounds, propargylamines, is known to undergo a variety of transformations, including cyclization and isomerization reactions. mdpi.com
Applications and Advanced Research Directions in Organic Synthesis
Utilization as Building Blocks for Complex Molecular Architectures
Propargylamines are esteemed as versatile precursors for a multitude of intricate molecular designs. researchgate.netresearchgate.net Their ability to participate in cycloaddition, intermolecular/intramolecular cyclization, and cycloisomerization reactions makes them ideal starting points for building complex structures. researchgate.net The presence of the alkyne and amine groups provides convergent functionality, allowing for the efficient assembly of multiple rings and functional groups in a single synthetic sequence.
The propargylamine (B41283) scaffold is a powerful tool for the synthesis of nitrogen- and oxygen-containing heterocycles, which form the core of many polycyclic systems. researchgate.netunair.ac.id Various synthetic methodologies leverage the reactivity of the propargyl group to construct fused ring systems. Intramolecular cyclization reactions, in particular, are a common strategy where the amine or a derivative thereof attacks the alkyne, often facilitated by a metal catalyst, to form a new ring. nih.govrsc.org This approach can be extended to create bicyclic and more complex polycyclic structures fundamental to natural products and pharmaceutical agents.
Spirocycles, compounds containing two rings connected by a single common atom, are of significant interest in medicinal chemistry. While the direct application of 3-(2-Methoxyphenyl)prop-2-yn-1-amine in spirocycle synthesis is not documented, related structures containing aryl-alkyne functionalities are employed in such constructions. For instance, intramolecular ipso-halocyclization of 4-(p-methoxyaryl)-1-alkynes has been successfully used to generate spiro[4.5]trienones, demonstrating the potential of the aryl-alkyne moiety to participate in complex ring-forming cascades that lead to spirocyclic frameworks. amazonaws.com
The inherent reactivity of propargylamines makes them not just precursors to final targets but also valuable intermediates for creating other highly functionalized molecules. researchgate.net The alkyne can be transformed into a variety of functional groups (e.g., ketones, alkenes) or used in coupling reactions (e.g., Sonogashira coupling) to build molecular complexity. The amine group can be readily acylated, alkylated, or used as a directing group. This flexibility allows chemists to introduce a wide array of substituents and functionalities, making aryl propargylamines a versatile entry point into diverse chemical libraries.
Role in Chiral Auxiliary and Ligand Design
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Many chiral amines and their derivatives serve this purpose. For a molecule like this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers. Subsequently, it could be attached to a prochiral substrate to direct reactions such as alkylations or aldol (B89426) additions. After the desired stereochemistry is set, the auxiliary would be cleaved and recovered. While established auxiliaries like pseudoephedrine and camphorsultam are common, there is no specific mention in the scientific literature of this compound being developed or utilized for this purpose. wikipedia.orgnih.gov Similarly, its potential as a chiral ligand in metal-catalyzed asymmetric reactions has not been explored in available research.
Contributions to Sustainable Synthetic Protocols
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The use of versatile building blocks like propargylamines can contribute significantly to these goals, primarily by enabling more efficient synthetic routes through principles like atom and step economy.
The synthesis of propargylamines is itself a major focus of green chemistry research. The most common method for their preparation is the A³ (Aldehyde-Alkyne-Amine) or KA² (Ketone-Alkyne-Amine) coupling reaction. nih.govrsc.org Modern protocols for these reactions often employ solvent-free conditions, reusable catalysts, or aqueous media, which significantly reduces the environmental impact. researchgate.netrsc.orgresearchgate.net
By extension, using a highly functionalized and versatile building block like this compound in a synthetic sequence can enhance sustainability. Its ability to be used in multicomponent reactions or cascade cyclizations to rapidly build molecular complexity reduces the total number of synthetic steps, which in turn minimizes solvent use, energy consumption, and waste generation associated with purification between steps.
Below is a representative table of reaction types where aryl propargylamines or their precursors are used, illustrating their synthetic utility.
| Reaction Type | Reactant Class | Product Class | Catalyst/Conditions | Purpose |
| A³ Coupling | Aldehyde, Amine, Alkyne | Propargylamine | Metal Catalyst (e.g., Cu, Au, Zn) / often solvent-free | Green synthesis of the propargylamine scaffold. researchgate.net |
| Intramolecular Cyclization | Aryl Propargylamine | N-Heterocycle | Metal Catalyst (e.g., Au, Pd) | Synthesis of polycyclic and heterocyclic systems. researchgate.net |
| ipso-Halocyclization | 4-Aryl-1-alkyne | Spiro[4.5]trienone | ICl, AgOTf | Formation of spirocyclic structures. amazonaws.com |
| Asymmetric Alkylation | Substrate + Chiral Auxiliary | Enantioenriched Product | Non-nucleophilic base | Stereochemical control in synthesis. wikipedia.orgnih.gov |
Strategies for Atom Economy and Waste Reduction
The principles of green chemistry, particularly atom economy and waste reduction, are central to modern synthetic chemistry. Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. High atom economy is characteristic of reactions such as additions and rearrangements, whereas substitutions and eliminations often generate stoichiometric byproducts, leading to lower atom economy.
For a hypothetical synthesis of This compound , achieving high atom economy would involve the selection of synthetic routes that minimize the formation of waste. For instance, a catalytic approach to its synthesis would be preferable to a stoichiometric one. While specific research on this compound is lacking, general strategies in the synthesis of similar propargylamines often involve multicomponent reactions or catalytic C-H activation, which are known for their high atom economy.
Waste reduction extends beyond atom economy to include the minimization of solvent use, the use of less hazardous chemicals, and the reduction of energy consumption. In the context of synthesizing This compound , this could involve:
Solvent Selection: Utilizing greener solvents, such as water, supercritical fluids, or ionic liquids, or performing the reaction under solvent-free conditions.
Catalysis: Employing reusable heterogeneous catalysts to simplify purification and reduce waste from spent catalysts.
Energy Efficiency: Utilizing microwave-assisted synthesis or other energy-efficient heating methods to reduce reaction times and energy consumption.
A search of the literature did not yield specific studies applying these principles to the synthesis of 3-(2-Mthoxyphenyl)prop-2-yn-1-amine . However, research on other methoxyphenyl-containing compounds has demonstrated the successful application of these green chemistry principles.
Continuous Flow Synthesis Methods
Continuous flow synthesis has emerged as a powerful technology in modern chemistry, offering several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up.
The application of continuous flow methods to the synthesis of This compound could offer significant benefits. A hypothetical continuous flow synthesis could involve the following steps:
Reagent Introduction: Precise and continuous introduction of starting materials using pumps.
Mixing: Efficient mixing in a microreactor.
Reaction: The reaction mixture flows through a heated or cooled reaction coil for a specific residence time.
In-line Analysis and Purification: Integration of analytical techniques (e.g., IR, NMR) for real-time monitoring and in-line purification modules to isolate the desired product.
While no specific continuous flow synthesis of This compound has been reported, the literature describes the successful application of this technology to the synthesis of various active pharmaceutical ingredients and complex molecules. nih.gov These examples demonstrate the feasibility and advantages of translating synthetic routes from batch to continuous flow processes. nih.govnih.gov
Table 1: Potential Advantages of Continuous Flow Synthesis for this compound
| Feature | Benefit in Synthesis of this compound |
| Enhanced Safety | Handling of potentially hazardous reagents or intermediates in small volumes minimizes risks. |
| Precise Control | Accurate control over reaction parameters (temperature, pressure, stoichiometry, residence time) can lead to higher yields and purities. |
| Rapid Optimization | The ability to quickly screen a wide range of reaction conditions facilitates rapid process optimization. |
| Scalability | Scaling up production can be achieved by running the flow system for longer durations or by numbering-up (using multiple systems in parallel). |
Applications in Material Science Research
Currently, there is no specific information available in the scientific literature regarding the application of This compound in material science research. The unique combination of a methoxyphenyl group, a propargylamine moiety, and an alkyne functional group suggests potential for investigation in several areas of material science.
The propargylamine structure is a valuable building block in the synthesis of various polymers and functional materials. The terminal alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and versatile method for creating complex molecular architectures. This could allow for the incorporation of the This compound unit into polymers, dendrimers, or surface coatings.
While these are plausible areas of future research, it must be emphasized that they are speculative at this point due to the absence of direct experimental evidence for the use of This compound in material science.
Future Research Perspectives and Challenges in the Field
Development of Novel and Highly Efficient Synthetic Routes
The primary method for the synthesis of propargylamines is the A³ coupling reaction, a one-pot, three-component reaction of an aldehyde, an alkyne, and an amine. wikipedia.orgphytojournal.comlibretexts.org Theoretically, 3-(2-methoxyphenyl)prop-2-yn-1-amine could be synthesized via the A³ coupling of 2-methoxybenzaldehyde, ammonia, and acetylene (B1199291). Future research in this area is focused on overcoming existing limitations and developing more efficient and sustainable synthetic protocols.
A significant trend is the development of novel catalytic systems that offer higher yields, shorter reaction times, and milder reaction conditions. While copper and gold catalysts are commonly used, research is expanding to include other metals and even metal-free approaches. nih.govrsc.org The move towards greener synthesis is also prominent, with a focus on solvent-free reactions or the use of environmentally benign solvents like water. wikipedia.orgnih.gov
| Catalyst System | Solvent | Key Advantages | Reference |
|---|---|---|---|
| Copper(I) Halides (e.g., CuCl, CuBr, CuI) | Varies (Toluene, Water, Solvent-free) | Cost-effective, widely used, and versatile. | wikipedia.orgnih.gov |
| Gold Complexes (e.g., AuBr₃) | Varies (Water, Solvent-free) | Highly efficient, can catalyze reactions with a broader substrate scope, including ketones. | nih.govrsc.org |
| Silver Complexes | Green Solvents | Effective under green conditions. | bohrium.com |
| Iron-Iodine-Copper(I) Bromide | Not specified | A novel and efficient system for three-component coupling. | researchgate.net |
| Metal-Free (e.g., catalyzed by an ortho-quinonoid intermediate) | Solvent-free | Avoids metal contamination in the final product, environmentally friendly. | acs.org |
Exploration of New Reactivity Modes and Transformations
Propargylamines are highly versatile synthetic intermediates due to the presence of multiple reactive sites: the alkyne, the amine, and the aryl group. acs.orgresearchgate.net Future research will continue to explore the rich chemistry of these molecules to synthesize a wide array of complex and valuable compounds, particularly heterocycles. researchgate.netrsc.orgresearchgate.net
The development of tandem reactions, where the propargylamine (B41283) is generated in situ and then undergoes further transformations in the same pot, is a particularly promising area. umich.edu This approach allows for the rapid construction of complex molecular architectures from simple starting materials. For a compound like this compound, the methoxy (B1213986) group on the phenyl ring could also participate in or direct subsequent reactions, adding another layer of potential complexity and novelty.
| Target Heterocycle | General Reaction Type | Catalyst/Conditions | Reference |
|---|---|---|---|
| Pyrroles | Cyclization/Isomerization | Base-mediated | acs.org |
| Quinolines | Palladium-catalyzed cyclization | Pd(OAc)₂ | mdpi.com |
| Pyridines | Cyclization | Varies | acs.orgrsc.org |
| Oxazoles and Thiazoles | Cyclization | Varies | acs.orgrsc.org |
| Pyrrolines and Pyrrolidines | Annulation/Cyclization | Metal-free or metal-catalyzed | rsc.orgresearchgate.net |
| Dihydroisoquinolines | Intramolecular nucleophilic addition and annulation | Pybox ligand-assisted CuOTf | researchgate.net |
Advanced Computational Predictions for Rational Synthetic Design
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. bohrium.comdntb.gov.uamdpi.comrsc.org In the context of propargylamine synthesis, DFT studies can provide detailed insights into the mechanism of the A³ coupling reaction, including the role of the catalyst, the nature of the transition states, and the factors that control stereoselectivity. bohrium.comacs.orgdntb.gov.uarsc.org
By modeling the reaction pathways, researchers can rationally design more efficient catalysts and reaction conditions. For example, computational studies can help in selecting the optimal ligand for an enantioselective A³ coupling to produce chiral propargylamines. rsc.org This predictive power can significantly accelerate the discovery and development of new synthetic methods.
Integration of this compound Chemistry into Automated Synthesis Platforms
The demand for large libraries of diverse small molecules for high-throughput screening in drug discovery has driven the development of automated synthesis platforms. chemrxiv.orgnih.gov Multicomponent reactions like the A³ coupling are exceptionally well-suited for automation due to their one-pot nature and the ease with which the starting materials can be varied. researchgate.netsci-hub.se
The integration of the synthesis of propargylamines, including hypothetical compounds like this compound, into automated platforms would enable the rapid generation of large and diverse chemical libraries. researchgate.netsci-hub.se This would facilitate the exploration of the chemical space around the propargylamine scaffold and accelerate the identification of new bioactive compounds.
Opportunities for Modular Synthesis and Chemical Diversity Generation
The A³ coupling reaction is a prime example of modular synthesis, where different building blocks (aldehydes, amines, and alkynes) can be combined in a combinatorial fashion to generate a wide array of products. umich.edursc.orgacs.orgnih.gov This modularity is a powerful tool for generating chemical diversity, which is essential for the discovery of new drugs and materials. umich.eduacs.org
For this compound, the three components—2-methoxybenzaldehyde, ammonia, and acetylene—can each be systematically varied. By using a range of substituted benzaldehydes, different amines, and a variety of terminal alkynes, a vast library of structurally related propargylamines can be created. This approach allows for a systematic exploration of structure-activity relationships and the fine-tuning of molecular properties for specific applications.
Q & A
Q. Table 1: Representative Reaction Conditions
| Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|
| PdCl₂(PPh₃)₂, CuI | CH₃CN | 67–88 | |
| Pd(PPh₃)₄, Et₃N | DMF | 75–85 |
Advanced: How can reaction conditions be optimized for high-yield synthesis?
Methodological Answer:
Optimization involves:
- Catalyst Loading: Lower Pd catalyst loadings (1–2 mol%) with excess CuI (10 mol%) improve cost efficiency without compromising yield .
- Solvent Selection: Polar aprotic solvents (e.g., CH₃CN, DMF) enhance reaction rates by stabilizing Pd intermediates .
- Temperature Control: Reactions at 60–80°C balance kinetic activation and decomposition risks.
Critical Note: Trace oxygen or moisture can deactivate catalysts; rigorous inert atmosphere (N₂/Ar) is essential .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- HRMS: Exact mass matching the molecular formula (e.g., C₁₀H₁₁NO requires m/z 161.0841) .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- X-ray Crystallography: Definitive structural confirmation via single-crystal diffraction. Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- Isotopic Labeling: ¹⁵N or ¹³C labeling clarifies ambiguous NMR signals in propargylamine derivatives .
Basic: What are the key physicochemical properties of this compound?
Methodological Answer:
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| LogP | ~2.5 (predicted) | |
| Hydrogen Bond Acceptors | 2 (amine, methoxy) |
Note: Solubility in DMSO or ethanol is preferred for in vitro studies .
Advanced: How do intermolecular interactions influence crystallinity?
Methodological Answer:
- Hydrogen Bonding: The amine group forms N–H···O bonds with methoxy oxygen, creating chain or ring motifs (graph set analysis: C(4) or R₂²(8) patterns) .
- π-Stacking: The 2-methoxyphenyl group participates in edge-to-face interactions, affecting crystal packing .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Storage: -20°C in anhydrous conditions to prevent hydrolysis .
- PPE: Gloves, lab coat, and goggles to avoid skin/eye contact .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substitution Patterns: Introduce halogens (F, Cl, Br) at the 3-position of the phenyl ring via Pd-catalyzed coupling (e.g., 3-bromoiodobenzene) .
- Amine Modifications: Replace the primary amine with secondary or tertiary amines (e.g., N,N-diethyl derivatives) to modulate bioavailability .
Advanced: What analytical challenges arise in purity assessment?
Methodological Answer:
- HPLC-MS: Detect trace impurities (e.g., unreacted aryl halides) using C18 columns with acetonitrile/water gradients .
- TGA/DSC: Monitor thermal decomposition (onset ~180°C) to assess stability .
Basic: How is crystallographic data refined for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
